molecular formula C15H15N2NaO6S2 B12280294 Sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B12280294
M. Wt: 406.4 g/mol
InChI Key: PBVBBUWVRCCZHI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[320]heptane-2-carboxylate is a complex organic compound that features a thiophene ring, a bicyclic structure, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, typically involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and pressure, are optimized to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring and other functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to its bicyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H15N2NaO6S2

Molecular Weight

406.4 g/mol

IUPAC Name

sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C15H16N2O6S2.Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);/q;+1/p-1

InChI Key

PBVBBUWVRCCZHI-UHFFFAOYSA-M

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)[O-])C.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.